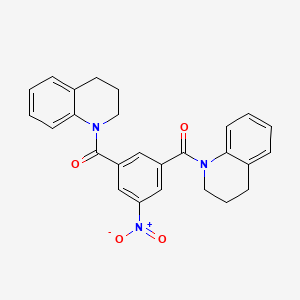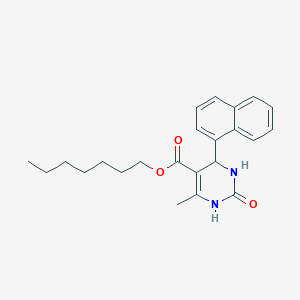![molecular formula C21H21ClN4O4 B11672566 2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente une combinaison de groupes fonctionnels, notamment un groupe chlorophénoxy, un groupe morpholinylméthyl et un dérivé indole, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Le processus comprend souvent :
Formation du dérivé indole : Cette étape implique la réaction d’une matière de départ appropriée avec des réactifs tels que l’hydrate d’hydrazine et l’anhydride acétique dans des conditions contrôlées.
Introduction du groupe morpholinylméthyl : Cette étape nécessite l’utilisation de morpholine et de formaldéhyde en présence d’un catalyseur pour fixer le groupe morpholinylméthyl au dérivé indole.
Fixation du groupe chlorophénoxy : Cette dernière étape implique la réaction du composé intermédiaire avec le 4-chlorophénol en présence d’une base comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, conduisant à des formes réduites du composé.
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium, conditions anhydres.
Substitution : Amines, thiols, solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
La 2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide a un large éventail d’applications en recherche scientifique :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme D'action
Le mécanisme d’action de la 2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant des enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : Modulant l’activité des récepteurs à la surface des cellules, conduisant à des changements dans la signalisation cellulaire.
Modifiant l’expression des gènes : Affectant la transcription et la traduction des gènes impliqués dans divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide : présente des similitudes avec d’autres dérivés indoliques et composés hydrazidiques, tels que :
Unicité
L’unicité de la 2-(4-chlorophénoxy)-N'-[(3E)-1-(morpholin-4-ylméthyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidène]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe morpholinylméthyl, en particulier, peut améliorer sa solubilité et sa biodisponibilité par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C21H21ClN4O4 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C21H21ClN4O4/c22-15-5-7-16(8-6-15)30-13-19(27)23-24-20-17-3-1-2-4-18(17)26(21(20)28)14-25-9-11-29-12-10-25/h1-8,28H,9-14H2 |
Clé InChI |
QHQSFGGCROBFPX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)

![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)
![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![{3-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11672519.png)


![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)
![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
![5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672572.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11672573.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
